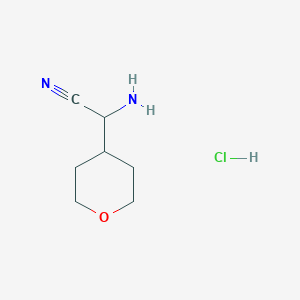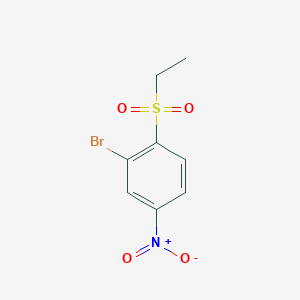
2-溴-1-(乙烷磺酰)-4-硝基苯
描述
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s atomic connectivity, functional groups, and molecular geometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the mechanisms of its reactions, and its role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用
Synthesis of alpha-Bromoketones
- Application Summary: The compound is used in the synthesis of alpha-Bromoketones from Secondary Alcohols. This is a versatile one-pot strategy that has been developed by researchers at the Indian Institute of Chemical Technology .
- Methods of Application: The method involves using Ammonium Bromide and Oxone to synthesize alpha-Bromoketones from Secondary Alcohols .
- Results: The research resulted in the successful synthesis of alpha-Bromoketones, which are useful intermediates in organic synthesis .
Electrochemical Bromofunctionalization of Alkenes
- Application Summary: The compound is used in the electrochemical bromofunctionalization of alkenes. This process is a safe and sustainable method for the bromination of organic molecules .
- Methods of Application: The method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- Results: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
Synthesis of Multi-Halogenated Alkenes
- Application Summary: Brominated compounds are used in the synthesis of multi-halogenated alkenes. This method allows for the construction of complex molecules with multiple halogen atoms .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results: The research resulted in the successful synthesis of multi-halogenated alkenes .
Sonogashira Cross-Coupling Reaction
- Application Summary: Brominated compounds are used in Sonogashira cross-coupling reactions. This is a type of chemical reaction used to form carbon-carbon bonds .
- Methods of Application: The method involves reacting the brominated compound with trimethylsilylacetylene .
- Results: The reaction proceeded smoothly to give highly functionalized products in good yield .
Isoquinoline-Catalyzed Addition
- Application Summary: Brominated compounds are used in the Isoquinoline-catalyzed addition to dialkyl azodicarboxylate. This method provides a simple way to synthesize trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results: The research resulted in the successful synthesis of a class of hydrazine derivatives, which are anticipated to show biological activities .
Sonogashira Cross-Coupling Reaction
- Application Summary: Brominated compounds are used in Sonogashira cross-coupling reactions. This is a type of chemical reaction used to form carbon-carbon bonds .
- Methods of Application: The method involves reacting the brominated compound with trimethylsilylacetylene .
- Results: The reaction proceeded smoothly to give highly functionalized products in good yield .
安全和危害
属性
IUPAC Name |
2-bromo-1-ethylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRXRYZVBOHGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275291 | |
| Record name | 2-Bromo-1-(ethylsulfonyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(ethanesulfonyl)-4-nitrobenzene | |
CAS RN |
900175-19-1 | |
| Record name | 2-Bromo-1-(ethylsulfonyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(ethylsulfonyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

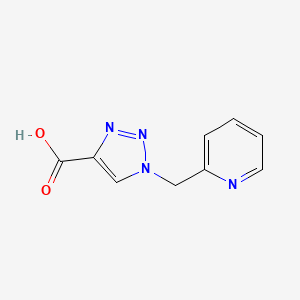
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)
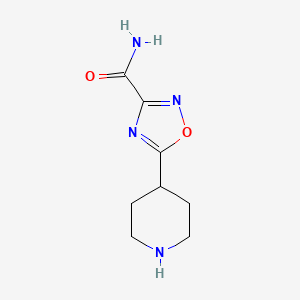
![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)
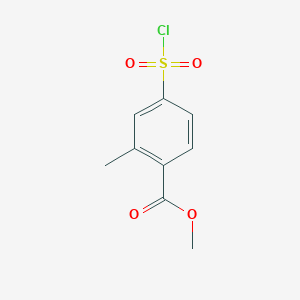

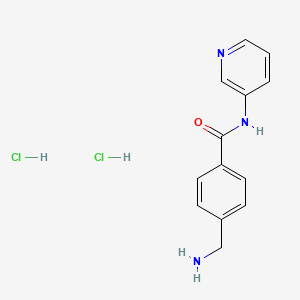
![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
